3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core linked to a thiazolo[5,4-B]pyridine moiety.
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It can be inferred from related studies that these types of compounds may interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazolo[5,4-b]pyridines, the class of compounds it belongs to, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Cellular Effects
Related thiazolo[5,4-b]pyridines have been found to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that related thiazolo[5,4-b]pyridines can inhibit PI3K, suggesting that this compound may also interact with this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps starting from commercially available substances. The process includes the formation of the thiazolo[5,4-B]pyridine core followed by its functionalization to introduce the fluorine and benzamide groups. Key steps often involve:
Formation of the thiazolo[5,4-B]pyridine core: This can be achieved through a series of condensation reactions involving pyridine derivatives and thiazole precursors under controlled conditions.
Functionalization: Introduction of the fluorine atom and benzamide group is typically done through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring.
2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole): This compound features a similar benzamide core but with different substituents.
Uniqueness
3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
3-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-14-6-1-4-12(10-14)17(24)22-15-7-2-5-13(11-15)18-23-16-8-3-9-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOYTLVEKBAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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